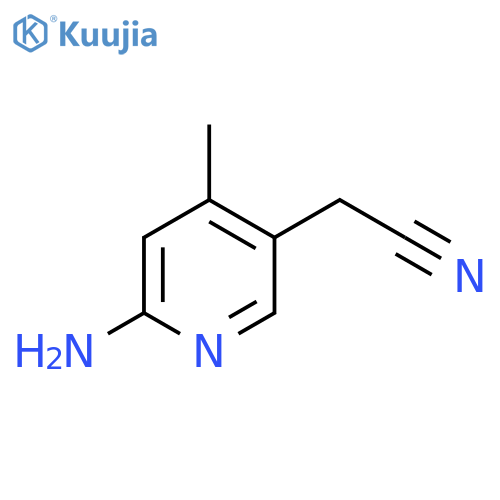Cas no 1806859-16-4 (2-Amino-4-methylpyridine-5-acetonitrile)

1806859-16-4 structure
商品名:2-Amino-4-methylpyridine-5-acetonitrile
CAS番号:1806859-16-4
MF:C8H9N3
メガワット:147.177160978317
CID:4899764
2-Amino-4-methylpyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-methylpyridine-5-acetonitrile
-
- インチ: 1S/C8H9N3/c1-6-4-8(10)11-5-7(6)2-3-9/h4-5H,2H2,1H3,(H2,10,11)
- InChIKey: LYTBGYQDZCNPBS-UHFFFAOYSA-N
- ほほえんだ: N1C(=CC(C)=C(C=1)CC#N)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 169
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 62.7
2-Amino-4-methylpyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014673-250mg |
2-Amino-4-methylpyridine-5-acetonitrile |
1806859-16-4 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029014673-1g |
2-Amino-4-methylpyridine-5-acetonitrile |
1806859-16-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
2-Amino-4-methylpyridine-5-acetonitrile 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1806859-16-4 (2-Amino-4-methylpyridine-5-acetonitrile) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
